N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with benzyl and methyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable triazole precursor, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyridazines, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole and pyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Its applications in industrial processes include the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine ring instead of a pyridazine ring.
1,2,4-triazolo[1,5-a]pyridines: These compounds have a triazole ring fused to a pyridine ring, differing from the pyridazine ring in N-benzyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.
Uniqueness
This compound is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its benzyl and methyl groups contribute to its unique interaction with molecular targets, differentiating it from other triazolopyridazines and related compounds.
Properties
IUPAC Name |
N-benzyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-17(9-11-5-3-2-4-6-11)13-8-7-12-15-14-10-18(12)16-13/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYJBGOSPNELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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